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Compound of Interest

Compound Name:
Methyl 4-bromopyrimidine-2-

carboxylate

Cat. No.: B1425827 Get Quote

Abstract
Methyl 4-bromopyrimidine-2-carboxylate is a key heterocyclic building block poised for

significant application in medicinal chemistry and materials science. This technical guide

provides an in-depth analysis of its chemical identity, structural characteristics, and reactivity

profile. We will explore the principles governing its synthetic utility, focusing on the strategic

importance of the C4-bromo and C2-ester functionalities. This document serves as a

comprehensive resource for researchers, offering insights into its application as a versatile

scaffold for the development of complex molecular architectures and novel therapeutic agents.

Core Compound Identification and Properties
Methyl 4-bromopyrimidine-2-carboxylate is a substituted pyrimidine characterized by a

bromine atom at the 4-position and a methyl ester at the 2-position. These features make it a

valuable intermediate for introducing the pyrimidine core into larger molecules through various

cross-coupling and substitution reactions.

Chemical Identifiers
Proper identification is critical for regulatory compliance and experimental reproducibility. The

key identifiers for this compound are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1425827?utm_src=pdf-interest
https://www.benchchem.com/product/b1425827?utm_src=pdf-body
https://www.benchchem.com/product/b1425827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

CAS Number 1206250-40-9 [1]

Molecular Formula C₆H₅BrN₂O₂ [1]

Molecular Weight 217.02 g/mol [1]

IUPAC Name
methyl 4-bromopyrimidine-2-

carboxylate
N/A

SMILES COC(=O)C1=NC=CC(=N1)Br [1]

InChIKey
WOCGLGITKPNEFI-

UHFFFAOYSA-N
[2]

Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in different solvent systems

and its suitability for various reaction conditions.

Property Value Notes

Boiling Point 314.4 °C Predicted value.

XlogP 1.4
Predicted value, indicating

moderate lipophilicity.[2]

Appearance Solid (typical) N/A

Chemical Reactivity and Synthetic Strategy
The synthetic utility of Methyl 4-bromopyrimidine-2-carboxylate is dominated by the

reactivity of the C-Br bond at the 4-position of the electron-deficient pyrimidine ring.

Principles of Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative

nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack,

particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens.[3][4] The
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presence of a good leaving group, such as bromine, at the C4 position, and an additional

electron-withdrawing methyl ester group at the C2 position, further activates the ring for

Nucleophilic Aromatic Substitution (SNAr).

The mechanism involves the formation of a resonance-stabilized anionic intermediate known

as a Meisenheimer complex.[2] Attack at the C4 position allows the negative charge in the

intermediate to be delocalized onto the ring nitrogens, a stabilizing feature that lowers the

activation energy for the reaction.[3]

Caption: Generalized SNAr pathway on the pyrimidine core.

Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr): The C4-bromo group can be readily displaced by

a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is

fundamental for introducing diverse functional groups and building molecular complexity. The

reaction's efficiency is enhanced by the electron-deficient nature of the pyrimidine ring.[5]

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond serves as an excellent

handle for transition metal-catalyzed reactions. The Suzuki-Miyaura coupling is particularly

noteworthy, enabling the formation of C-C bonds by coupling with boronic acids or esters.[6]

[7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl

structures, which are common motifs in drug molecules.[4][8] Other important coupling

reactions include Buchwald-Hartwig amination (C-N bond formation) and Sonogashira

coupling (C-C alkyne formation).

Nucleophilic Aromatic Substitution Pd-Catalyzed Cross-Coupling

Methyl 4-bromopyrimidine-2-carboxylate

Amines (R₂NH)
→ 4-Amino Derivatives

S_NAr

Thiols (RSH)
→ 4-Thioether Derivatives

S_NAr

Alkoxides (RO⁻)
→ 4-Ether Derivatives

S_NAr

Suzuki Coupling
(Ar-B(OH)₂)

→ 4-Aryl Derivatives

Pd cat.

Buchwald-Hartwig
(R₂NH)

→ 4-Amino Derivatives

Pd cat.

Sonogashira Coupling
(RC≡CH)

→ 4-Alkynyl Derivatives

Pd/Cu cat.
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Caption: Key synthetic transformations of the title compound.

Proposed Synthetic Workflow
While specific literature detailing the synthesis of Methyl 4-bromopyrimidine-2-carboxylate is

scarce, a plausible route can be designed based on established pyrimidine chemistry. A

common strategy involves the condensation of a 1,3-dicarbonyl equivalent with an amidine,

followed by functional group manipulation.

Hypothetical Retrosynthesis
A logical retrosynthetic analysis suggests that the target molecule could be derived from a

corresponding 4-hydroxypyrimidine, which itself can be synthesized via a ring-forming

condensation reaction.

Methyl 4-bromopyrimidine-2-carboxylateMethyl 4-hydroxypyrimidine-2-carboxylate
Bromination (e.g., POBr₃)Amidine Precursor

+
C3-Dicarbonyl Fragment

Condensation

Click to download full resolution via product page

Caption: Plausible retrosynthetic pathway.

Proposed Experimental Protocol (Illustrative)
This protocol is a theoretical pathway and must be optimized for safety and yield in a laboratory

setting.

Step 1: Synthesis of Methyl 4-hydroxypyrimidine-2-carboxylate

To a solution of sodium methoxide in methanol, add a suitable amidine hydrochloride (e.g.,

formamidine hydrochloride) and a diethyl malonate derivative.

Heat the mixture under reflux for several hours until cyclization is complete, as monitored by

TLC.
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Cool the reaction mixture, neutralize with acid, and concentrate under reduced pressure.

Purify the resulting solid, Methyl 4-hydroxypyrimidine-2-carboxylate, by recrystallization.

Step 2: Bromination to Yield Methyl 4-bromopyrimidine-2-carboxylate

In a flask equipped for reflux and protected from moisture, carefully add phosphorus

oxybromide (POBr₃) to the dried Methyl 4-hydroxypyrimidine-2-carboxylate from Step 1.

Heat the mixture gently to initiate the reaction, then maintain at reflux for 2-4 hours.

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until the

product precipitates.

Filter the solid, wash with cold water, and dry under vacuum.

Purify the crude product by column chromatography or recrystallization to obtain pure

Methyl 4-bromopyrimidine-2-carboxylate.

Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of

FDA-approved drugs for treating cancer, infections, and neurological disorders.[4][8] Its ability

to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable core for

drug design.[8]

While specific examples originating from Methyl 4-bromopyrimidine-2-carboxylate are not

widely published, its structure makes it an ideal starting point for synthesizing analogs of known

bioactive molecules. For instance, it could be used to construct inhibitors of protein kinases, a

major class of anticancer drugs, by using Suzuki coupling to install aryl groups at the 4-position

that can interact with the kinase hinge region.[9]

Safety and Handling
Proper handling is essential due to the compound's potential hazards.
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Hazard Identification
GHS Pictogram Signal Word Hazard Statements

Warning

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

(Source:[9])

Recommended Handling Protocol
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH

standards.

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved

respirator.

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion
Methyl 4-bromopyrimidine-2-carboxylate represents a highly versatile and valuable building

block for synthetic and medicinal chemistry. Its dual functional handles—a reactive C4-bromo

site amenable to a host of substitution and cross-coupling reactions, and a C2-ester group for

further modification—provide a robust platform for molecular diversification. While detailed
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synthetic and application literature for this specific isomer remains an area for future

exploration, the fundamental principles of pyrimidine reactivity strongly support its potential for

the development of novel pharmaceuticals and advanced materials. This guide provides the

foundational knowledge required for researchers to harness the synthetic potential of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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